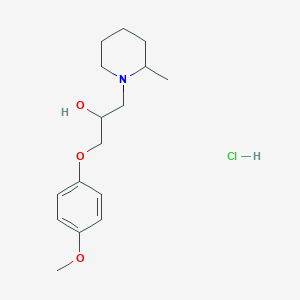

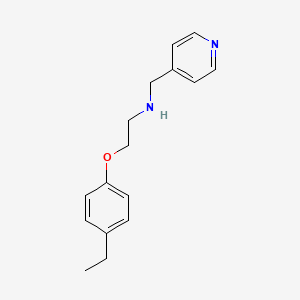

![molecular formula C11H15N5O3 B2740277 6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one CAS No. 1803586-37-9](/img/structure/B2740277.png)

6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one” is a chemical with the CAS Number: 1803586-37-9 . It has a molecular weight of 265.27 . The IUPAC name for this compound is 6-(2-(dimethylamino)pyrimidin-5-yl)-5-nitropiperidin-2-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N5O3/c1-15(2)11-12-5-7(6-13-11)10-8(16(18)19)3-4-9(17)14-10/h5-6,8,10H,3-4H2,1-2H3,(H,14,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one” include a molecular weight of 265.27 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding

A study explored the hydrogen-bonded structures in related pyrimidinone compounds, highlighting the significance of intramolecular N-H...O hydrogen bonds. These bonds contribute to the stabilization of molecular structures, which is crucial for understanding the reactivity and interaction of such compounds in various chemical contexts (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Antimicrobial Activity

Another study focused on the synthesis of new pyrimidinones and their derivatives, demonstrating their potential antimicrobial properties. The research indicates that these compounds could be explored further for their utility in combating microbial infections, which is a significant area of interest in medical and pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Electrophilic Substitution Reactions

Electrophilic substitution reactions of thienopyrimidinones were investigated, shedding light on the reactivity of these compounds under various conditions. This research is fundamental for synthetic chemists looking to design and execute novel organic transformations (Zh. et al., 2013).

Microwave-Assisted Synthesis

The efficiency of microwave irradiation in synthesizing thiazolopyrimidinones was examined, offering insights into more sustainable and time-efficient synthetic methodologies. Such studies are vital for developing greener chemistry practices and enhancing the synthesis of complex molecules (Djekou et al., 2006).

Molecular Recognition and Antibacterial Properties

Research on bis-pyrimidine compounds revealed their structural basis for molecular recognition and highlighted their antibacterial properties. Understanding these interactions is crucial for the development of new drugs and therapeutic agents (Roy et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .

Eigenschaften

IUPAC Name |

6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-15(2)11-12-5-7(6-13-11)10-8(16(18)19)3-4-9(17)14-10/h5-6,8,10H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYOIUCGBXXRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C2C(CCC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2740195.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2740198.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide](/img/structure/B2740200.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2740202.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol](/img/structure/B2740203.png)

![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)

![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)